molecular formula C9H6N4O3 B595131 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid CAS No. 1261079-77-9

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B595131
CAS No.: 1261079-77-9
M. Wt: 218.172
InChI Key: BKGWIMFCVCSBIP-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring system with hydroxyl and carboxylic acid functional groups

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , an enzyme involved in collagen synthesis. This suggests that 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid may also interact with this enzyme or related targets.

Biochemical Pathways

Given the potential target of this compound, it may affect the biochemical pathway of collagen synthesis . By inhibiting collagen prolyl-4-hydroxylase, the compound could reduce the production of collagen, a key component of connective tissues. This could have downstream effects on tissue remodeling and fibrosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrimidine derivatives with appropriate reagents to introduce the hydroxyl and carboxylic acid groups. For example, a Diels-Alder reaction between a pyrimidine derivative and a suitable dienophile can be followed by hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydrogen atoms on the pyrimidine ring.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyrimidine ring, which allows for diverse chemical reactivity and potential biological activity. Its ability to form multiple hydrogen bonds and participate in π-π interactions makes it a versatile compound in various applications.

Properties

IUPAC Name

6-oxo-2-pyrimidin-2-yl-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O3/c14-6-4-5(9(15)16)12-8(13-6)7-10-2-1-3-11-7/h1-4H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGWIMFCVCSBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901209773
Record name 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261079-77-9
Record name 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261079-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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